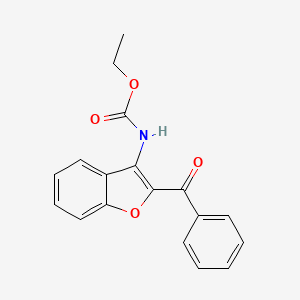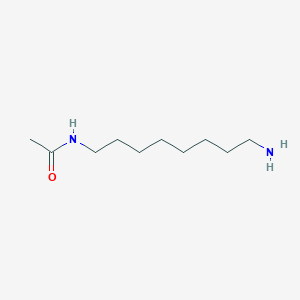
1-Methyl-1-phenylhydrazine sulfate dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1-phenylhydrazine sulfate dihydrate is a chemical compound with the molecular formula C7H14N2O5S and a molecular weight of 238.264 . It is a derivative of hydrazine, characterized by the presence of both methyl and phenyl groups attached to the nitrogen atom. This compound is often used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1-phenylhydrazine sulfate dihydrate typically involves the reaction of phenylhydrazine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{NHNH}_2 + \text{CH}_3\text{I} \rightarrow \text{C}_6\text{H}_5\text{NHNHCH}_3 + \text{HI} ] The resulting product is then treated with sulfuric acid to form the sulfate salt, which is subsequently crystallized as the dihydrate form .
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield. The use of automated systems and stringent quality control measures are essential to maintain the purity and stability of the compound .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1-phenylhydrazine sulfate dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The methyl and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed:
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted hydrazine compounds.
Scientific Research Applications
1-Methyl-1-phenylhydrazine sulfate dihydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the manufacture of dyes, polymers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-1-phenylhydrazine sulfate dihydrate involves its interaction with various molecular targets and pathways. It can act as a nucleophile, participating in nucleophilic substitution reactions. Additionally, it can form stable complexes with metal ions, influencing catalytic processes and enzyme activities .
Comparison with Similar Compounds
Phenylhydrazine: Lacks the methyl group, making it less sterically hindered.
Methylhydrazine: Lacks the phenyl group, resulting in different reactivity and applications.
1-Phenyl-2-methylhydrazine: Similar structure but with different substitution patterns.
Uniqueness: 1-Methyl-1-phenylhydrazine sulfate dihydrate is unique due to the presence of both methyl and phenyl groups, which confer distinct chemical properties and reactivity. This dual substitution allows for a broader range of applications and interactions compared to its simpler counterparts .
Properties
Molecular Formula |
C7H14N2O5S |
|---|---|
Molecular Weight |
238.26 g/mol |
IUPAC Name |
1-methyl-1-phenylhydrazine;sulfuric acid;hydrate |
InChI |
InChI=1S/C7H10N2.H2O4S.H2O/c1-9(8)7-5-3-2-4-6-7;1-5(2,3)4;/h2-6H,8H2,1H3;(H2,1,2,3,4);1H2 |
InChI Key |
HKHAJSJGILURDO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)N.O.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{3-[(4-methylphenyl)sulfonyl]-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl}acetamide](/img/structure/B11963459.png)
![3-methyl-N-{2,2,2-trichloro-1-[({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}carbamothioyl)amino]ethyl}benzamide](/img/structure/B11963467.png)

![1-(3,4-Dichlorophenyl)-3-[2-(phenylcarbonyl)phenyl]urea](/img/structure/B11963477.png)



![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11963500.png)




![3,3'-(Butane-1,4-diyl)bis(1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione)](/img/structure/B11963528.png)

